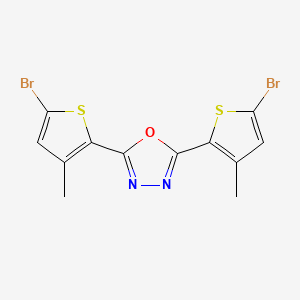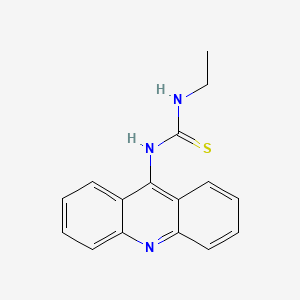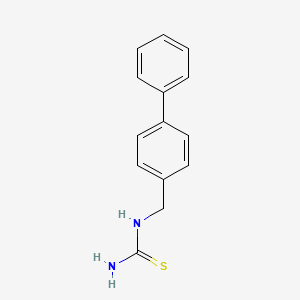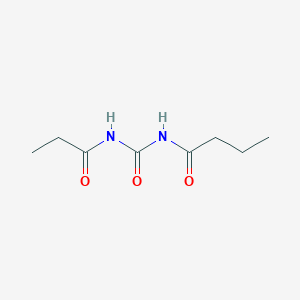
1-(2-Fluorophenyl)-5-methyl-4-(tributylstannyl)-1H-1,2,3-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Fluorophenyl)-5-methyl-4-(tributylstannyl)-1H-1,2,3-triazole is a compound of significant interest in the field of organic chemistry. This compound features a triazole ring substituted with a fluorophenyl group, a methyl group, and a tributylstannyl group. The presence of these substituents imparts unique chemical properties and reactivity to the molecule, making it valuable for various applications in scientific research and industry.
准备方法
The synthesis of 1-(2-Fluorophenyl)-5-methyl-4-(tributylstannyl)-1H-1,2,3-triazole typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorine-substituted benzene derivative reacts with a suitable nucleophile.
Methylation: The methyl group can be introduced via a methylation reaction using methyl iodide or a similar methylating agent.
Tributylstannylation: The tributylstannyl group can be introduced through a Stille coupling reaction, where a stannylated reagent reacts with an organohalide in the presence of a palladium catalyst.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反应分析
1-(2-Fluorophenyl)-5-methyl-4-(tributylstannyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The tributylstannyl group can be substituted with other functional groups through reactions such as the Stille coupling, where the stannyl group is replaced by an aryl or vinyl group.
Hydrolysis: The compound can undergo hydrolysis in the presence of water and an acid or base, leading to the cleavage of the stannyl group and formation of the corresponding triazole derivative.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for hydrolysis, and various oxidizing and reducing agents for redox reactions.
科学研究应用
1-(2-Fluorophenyl)-5-methyl-4-(tributylstannyl)-1H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to investigate enzyme activity and protein interactions due to its unique chemical properties.
Medicine: The compound is explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of infectious diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of 1-(2-Fluorophenyl)-5-methyl-4-(tributylstannyl)-1H-1,2,3-triazole involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
1-(2-Fluorophenyl)-5-methyl-4-(tributylstannyl)-1H-1,2,3-triazole can be compared with other similar compounds, such as:
1-(2-Fluorophenyl)-5-methyl-4-(trimethylsilyl)-1H-1,2,3-triazole: This compound features a trimethylsilyl group instead of a tributylstannyl group, resulting in different reactivity and applications.
1-(2-Fluorophenyl)-5-methyl-4-(phenyl)-1H-1,2,3-triazole:
1-(2-Fluorophenyl)-5-methyl-4-(methyl)-1H-1,2,3-triazole: The presence of a methyl group instead of a stannyl group affects the compound’s stability and reactivity.
The uniqueness of this compound lies in its combination of substituents, which imparts distinct chemical properties and makes it suitable for specific applications in research and industry.
属性
CAS 编号 |
864866-14-8 |
|---|---|
分子式 |
C21H34FN3Sn |
分子量 |
466.2 g/mol |
IUPAC 名称 |
tributyl-[1-(2-fluorophenyl)-5-methyltriazol-4-yl]stannane |
InChI |
InChI=1S/C9H7FN3.3C4H9.Sn/c1-7-6-11-12-13(7)9-5-3-2-4-8(9)10;3*1-3-4-2;/h2-5H,1H3;3*1,3-4H2,2H3; |
InChI 键 |
CHJMXZCRTDDHNS-UHFFFAOYSA-N |
规范 SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(N(N=N1)C2=CC=CC=C2F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-(4-chlorophenoxy)pyridin-4-yl]ethanesulfonamide](/img/structure/B14199231.png)

![4-[3-(4-Methylpiperazin-1-yl)phenoxy]benzaldehyde](/img/structure/B14199239.png)
![2-[(2S)-2-Methyl-2,3,6,7-tetrahydro-1H-azepin-2-yl]phenol](/img/structure/B14199240.png)

![1,5-Bis[2-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione](/img/structure/B14199253.png)


![4-Butyl-6-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14199273.png)

![3,5-Bis(4-fluorophenyl)-4-[4-(hexyloxy)phenyl]-4H-1,2,4-triazole](/img/structure/B14199277.png)


